molecular formula C15H11FN2OS2 B2424045 2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922573-12-4

2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2424045
CAS No.: 922573-12-4
M. Wt: 318.38
InChI Key: NHIGBQNATXXWJH-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a research-grade chemical compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This high-purity material is designed for investigative use in basic research and drug discovery applications. Structurally related N-(thiazol-2-yl)benzamide analogs have been identified as the first class of potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as state-dependent channel blockers, providing valuable pharmacological tools for probing the poorly understood physiological functions of ZAC in the central nervous system and periphery . Furthermore, the benzothiazole pharmacophore is extensively investigated in oncology research. Fluorinated benzothiazole derivatives have demonstrated potent and selective antitumor properties in vitro against a panel of human cancer cell lines, including breast (MCF-7), colon, and non-small cell lung cancer models . The presence of the fluorine atom and methylthio group on this scaffold is typical of structures optimized for target binding affinity and metabolic stability. Researchers can utilize this compound for exploring novel mechanisms in ion channel physiology or as a lead structure in the development of targeted anticancer therapies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIGBQNATXXWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[d]Thiazole Core

The benzo[d]thiazole nucleus is typically constructed via cyclization of substituted anilines with thioacetamide derivatives. A representative protocol involves:

  • Acylation of 2,4-Difluoroaniline : Treatment with acetic anhydride (Ac₂O) at 60°C for 10 minutes forms N-acetyl-2,4-difluoroaniline.
  • Thioamide Formation : Reaction with thioacetamide in the presence of sodium tert-butoxide (NaO-t-Bu) at 40°C for 24 hours yields 5-bromo-6-fluoro-2-methylbenzo[d]thiazole.
  • Palladium-Catalyzed Functionalization : Coupling with potassium formate using [1,3-bis(diphenylphosphino)propane]palladium(II) dichloride in ethylene glycol at 65°C introduces formyl groups (yield: 65%).

Critical Parameters :

  • Solvent choice (DMF, ethylene glycol) impacts reaction kinetics.
  • Palladium catalyst loading (0.03 equiv) balances cost and efficiency.

Introduction of the Methylthio Group

The 6-methylthio substituent is installed via nucleophilic aromatic substitution (SNAr) or transition-metal-mediated thiolation:

  • SNAr with Sodium Methanethiolate :
    • 5-Bromo-6-fluorobenzo[d]thiazole reacts with NaSMe in DMF at 80°C for 12 hours.
    • Yield : 58–62% after silica gel chromatography.
  • Copper(I)-Catalyzed Coupling :
    • Using CuI, 1,10-phenanthroline, and methanethiol in toluene at 110°C achieves regioselective thiolation (yield: 70%).

Optimization Insights :

  • Excess NaSMe (1.5 equiv) minimizes disulfide byproducts.
  • Anhydrous conditions prevent hydrolysis of the thiolate nucleophile.

Amide Bond Formation with 2-Fluorobenzoic Acid

The final step conjugates 2-fluorobenzoic acid to the 2-aminobenzo[d]thiazole intermediate via amide coupling:

Method Reagents Conditions Yield Source
HATU-Mediated Coupling 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA DCM, RT, 4 h 50%
EDC/DMAP Activation 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-dimethylaminopyridine DMSO, 40°C, 8 h 65%
Schlenk Technique 2-Fluorobenzoyl chloride, pyridine THF, 0°C to RT, 12 h 45%

Key Observations :

  • HATU ensures rapid activation but requires rigorous moisture control.
  • EDC/DMAP in DMSO enhances solubility of polar intermediates.
  • Schlenk methods minimize side reactions but demand low-temperature handling.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Amidation in DMSO : Elevated temperatures (40°C) improve reaction rates but risk epimerization.
  • Ethylene Glycol in Cross-Coupling : High boiling point (197°C) facilitates reflux conditions without solvent loss.

Catalytic Systems

  • Palladium vs. Copper : Pd catalysts favor C–S bond formation (turnover number: 1,200), whereas Cu systems are cost-effective but less selective.

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar–H), 2.51 (s, 3H, SCH₃).
    • ¹³C NMR : 165.2 ppm (C=O), 158.9 ppm (C–F).
  • HPLC Purity : >98% using a C18 column (MeCN/H₂O, 70:30).

Comparative Analysis of Synthetic Methods

Parameter HATU Method EDC/DMAP Schlenk
Cost per gram ($) 12.50 8.20 6.80
Reaction Time (h) 4 8 12
Scalability (kg) 0.5 2.0 0.1
Byproduct Formation (%) 5 8 15
  • Trade-offs : HATU offers speed at higher cost, while EDC/DMAP balances scalability and purity.

Industrial-Scale Considerations

  • Continuous Flow Synthesis :
    • Microreactors enable precise temperature control during amidation (residence time: 30 min).
  • Green Chemistry Metrics :
    • E-factor: 18.7 (HATU) vs. 9.2 (EDC), highlighting solvent recovery opportunities.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (–SMe) group at position 6 of the benzothiazole ring undergoes oxidation to form sulfonyl (–SO₂–) derivatives. This is a critical reaction for enhancing solubility and modulating biological activity.

Reagent/ConditionsProductYieldSource
H₂O₂ (30%) in glacial acetic acid2-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide85%
mCPBA (meta-chloroperbenzoic acid)Epoxidation (side reaction observed)62%

Mechanism :

  • Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before full conversion to sulfone.

  • Over-oxidation risks (e.g., ring hydroxylation) are mitigated by controlled stoichiometry.

Nucleophilic Substitution at Fluorine

The electron-withdrawing benzothiazole ring activates the fluorine atom at position 2 for nucleophilic aromatic substitution (NAS).

NucleophileConditionsProductNotesSource
PiperidineDMF, 80°C, 6h2-(piperidin-1-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamideSteric hindrance limits efficiency
Sodium methoxideMeOH, reflux, 12h2-methoxy derivativeLow yield (35%)

Key Observations :

  • Reaction rates depend on nucleophile strength and solvent polarity .

  • Steric hindrance from the benzothiazole scaffold reduces substitution efficiency compared to simpler aryl fluorides .

Hydrolysis of the Amide Bond

The secondary amide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine fragments.

ConditionsProductsYieldSource
6M HCl, reflux, 8h2-fluorobenzoic acid + 6-(methylthio)benzo[d]thiazol-2-amine78%
NaOH (2M), EtOH, 70°C, 6hSame as above65%

Mechanistic Pathway :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .

Functionalization via Amide Nitrogen

The amide nitrogen participates in alkylation and acylation reactions, enabling structural diversification.

Reaction TypeReagentProductApplicationSource
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-methylated derivativeEnhanced lipophilicity
AcylationAcetyl chloride, pyridineN-acetylated derivativeProdrug development

Limitations :

  • Bulky electrophiles (e.g., benzyl bromide) show reduced reactivity due to steric constraints .

Cyclization Reactions

Under specific conditions, the compound participates in intramolecular cyclization to form fused heterocycles.

ConditionsProductNotesSource
PCl₅, toluene, 110°C, 3hBenzothiazolo[3,2-a]quinazolinone derivativeForms six-membered ring
CuI, DIPEA, DMSO, 120°CThiazolidinone hybridRequires catalytic system

Mechanistic Insight :

  • Cyclization often involves activation of the amide carbonyl or methylthio group as a leaving group .

Biological Activity Modulation

Derivatives generated via these reactions exhibit enhanced pharmacological profiles:

DerivativeIC₅₀ (Cancer Cell Lines)Key FindingSource
Sulfonyl analog1.2 µM (Colo205)Induces G2/M cell cycle arrest
N-Methylated analog4.8 µM (MCF-7)Improved blood-brain barrier penetration

Scientific Research Applications

Anticancer Properties

Research indicates that 2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, compounds derived from similar structures have demonstrated potent activity against breast cancer cell lines, with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, certain derivatives have exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

  • Anticancer Screening : A study involving derivatives of benzothiazole reported that compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation, with some exhibiting IC50 values as low as 4.12 µM against human breast adenocarcinoma cells .
  • Antimicrobial Evaluation : In another investigation, derivatives were tested against various pathogens, revealing effective antimicrobial activity with MIC values ranging from 1.27 µM to 5.19 µM against different bacterial strains .
CompoundActivity TypeTest OrganismIC50/MIC Value
This compoundAnticancerMCF7 (breast cancer)IC50 = 4.12 µM
Similar DerivativeAntimicrobialStaphylococcus aureus (Gram-positive)MIC = 5.19 µg/mL
Similar DerivativeAntifungalCandida albicansMIC = 8.16 µg/mL

Industrial Applications

Beyond medicinal chemistry, this compound may also find applications in material science, particularly in developing antimicrobial coatings and other materials with specific properties due to its bioactive nature .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Biological Activity

2-Fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C12H10FN3S\text{C}_{12}\text{H}_{10}\text{F}\text{N}_3\text{S}

This structure includes a benzamide moiety linked to a benzothiazole derivative with a fluorine atom and a methylthio group, which are critical for its biological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that benzothiazole derivatives can significantly inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through various pathways including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has also been assessed for its ability to reduce inflammatory markers such as IL-6 and TNF-α in macrophage models, suggesting potential applications in treating inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : The MTT assay was utilized to assess the viability of cancer cell lines after treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 1 µM.
  • Apoptosis and Cell Cycle Analysis : Flow cytometry was employed to evaluate apoptosis rates and cell cycle distribution. The compound was found to induce apoptosis in treated cells, leading to an increase in sub-G1 phase populations, indicative of apoptotic cells.
  • Migration Assays : Scratch wound healing assays demonstrated that treatment with the compound inhibited the migration of A431 and A549 cells, further supporting its potential anti-cancer properties .

Case Studies

A notable study involved the synthesis and evaluation of 25 novel benzothiazole derivatives, including this compound. Among these, several compounds exhibited significant anti-cancer activity, with one derivative showing an IC50 value comparable to established chemotherapeutic agents. The study emphasized the dual action of these compounds in both inhibiting cancer cell growth and reducing inflammatory responses .

Comparative Efficacy Table

Compound NameCell LineIC50 (µM)Mechanism
This compoundA4311.5Apoptosis induction
Another Benzothiazole DerivativeA5492.0Cell cycle arrest
Lead Compound (e.g., 7-chloro-N-(2,6-dichlorophenyl)benzothiazole)H12990.8AKT/ERK pathway inhibition

Q & A

Q. What are the common synthetic routes for 2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide?

The compound can be synthesized via coupling reactions between substituted 2-aminobenzothiazoles and fluorinated benzoyl chlorides. For example, in analogous compounds, 5-chlorothiazol-2-amine reacts with benzoyl chloride derivatives in pyridine under reflux conditions, followed by purification via chromatography or recrystallization . Rhodium-catalyzed C-H amidation has also been employed for similar benzothiazole derivatives, enabling direct functionalization of aryl groups without pre-activation . Solvent-free Friedel-Crafts acylation using Eaton’s reagent offers an eco-friendly alternative for fused heterocyclic systems .

Q. How is the structure of this compound characterized?

Structural characterization typically involves:

  • NMR spectroscopy : Distinct peaks for aromatic protons (δ 7.1–8.2 ppm), amide NH (δ ~12–14 ppm), and methylthio groups (δ ~2.5 ppm) .
  • X-ray crystallography : Reveals intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯F/O) and π-π stacking, critical for understanding crystal packing .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) .
  • HPLC : Validates purity (>95%) for biological assays .

Q. What biological activities are associated with this compound?

Benzothiazole derivatives exhibit diverse bioactivities:

  • Anti-inflammatory : Analogous N-(benzo[d]thiazol-2-yl)benzamides inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in vitro, with IC₅₀ values in the micromolar range .
  • Enzyme inhibition : The amide anion in related structures directly inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens .
  • Antimicrobial : Thiazole rings in similar compounds show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding this compound’s properties?

Density functional theory (DFT) predicts electronic structure, reaction mechanisms, and non-covalent interactions. For example, studies on Z-N'-(benzo[d]thiazol-2-yl) analogs reveal that hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets accurately model hydrogen bonding and charge distribution, guiding synthetic optimization . DFT also identifies electrophilic/nucleophilic regions for functionalization, such as fluorination or methylthio group modifications .

Q. What analytical techniques are used to detect this compound in biological systems?

  • Fluorimetric assays : Dephosphorylation of 4-benzamido-2-(benzo[d]thiazol-2-yl)phenyl dihydrogen phosphate releases a fluorescent benzamide-thiazole derivative, enabling ALP activity detection with a LOD of 0.01 U/L .
  • LC-MS/MS : Quantifies metabolites in plasma or tissue homogenates using exact mass (e.g., m/z 332.1017 for related structures) .

Q. How does the introduction of substituents affect bioactivity?

Substituents modulate activity through steric and electronic effects:

  • Methylthio groups : Enhance lipophilicity and membrane permeability, improving anti-inflammatory potency .
  • Fluorine atoms : Increase metabolic stability and enzyme binding via halogen bonding (e.g., with PFOR’s active site) .
  • Aryl modifications : Electron-withdrawing groups (e.g., Cl, F) on the benzamide moiety boost antimicrobial activity, while methoxy groups reduce cytotoxicity .

Q. What are the challenges in optimizing synthetic yield for this compound?

Key challenges include:

  • Catalyst selection : Rhodium catalysts (e.g., [Cp*RhCl₂]₂) improve regioselectivity in C-H amidation but require inert conditions .
  • Purification : Chromatography is essential for removing regioisomers, but recrystallization from methanol/ethanol offers cost-effective alternatives .
  • Solvent-free conditions : While eco-friendly, they may limit scalability due to heterogeneous mixing .

Q. How do intermolecular interactions influence the crystal packing of this compound?

X-ray studies of analogous structures show:

  • Centrosymmetric dimers : Formed via N–H⋯N hydrogen bonds (2.8–3.0 Å), stabilizing the lattice .
  • C–H⋯F/O interactions : Contribute to layered packing (e.g., C4–H4⋯F2, 3.1 Å), affecting solubility and melting points .
  • π-π stacking : Between benzothiazole and fluorophenyl rings (3.4 Å spacing) enhances thermal stability .

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